molecular formula C23H23ClN4O B11276342 N-(4-chlorophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide

N-(4-chlorophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide

Cat. No.: B11276342
M. Wt: 406.9 g/mol
InChI Key: YDNDWYPAKQMDJO-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide: is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a chlorophenyl group, a methylphenyl group, and a pyridazinyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the pyridazinyl intermediate: This step involves the reaction of 2-methylphenyl hydrazine with a suitable diketone to form the pyridazinyl ring.

    Attachment of the chlorophenyl group: The pyridazinyl intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base to introduce the chlorophenyl group.

    Formation of the piperidine ring: The final step involves the cyclization of the intermediate with a suitable piperidine derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed to remove specific functional groups or to convert the compound into a more reduced form.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

N-(4-chlorophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(4-chlorophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of a specific enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: This compound shares a similar piperazine ring structure but differs in the substituents attached to the ring.

    Disilane-bridged architectures: These compounds contain silicon-silicon bonds and have unique electronic properties compared to carbon-based compounds.

    Fluorine compounds: These compounds contain fluorine atoms and exhibit different chemical reactivity and properties compared to chlorinated compounds.

Uniqueness

N-(4-chlorophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. The presence of the chlorophenyl, methylphenyl, and pyridazinyl groups provides opportunities for various chemical modifications and applications in different fields of research.

Properties

Molecular Formula

C23H23ClN4O

Molecular Weight

406.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide

InChI

InChI=1S/C23H23ClN4O/c1-16-5-2-3-7-20(16)21-12-13-22(27-26-21)28-14-4-6-17(15-28)23(29)25-19-10-8-18(24)9-11-19/h2-3,5,7-13,17H,4,6,14-15H2,1H3,(H,25,29)

InChI Key

YDNDWYPAKQMDJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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